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Abstract
Rufigallol, scientifically known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is a

polyphenolic organic compound with a distinguished anthraquinone core. This technical guide

provides an in-depth exploration of the chemical structure of rufigallol, including its chemical

and physical properties, detailed spectroscopic data, and a comprehensive experimental

protocol for its synthesis. The information is curated to support research and development

activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties
Rufigallol is a hexahydroxyanthraquinone that can be derived from gallic acid.[1] Its structure

is characterized by a central anthraquinone framework with six hydroxyl groups attached at the

1, 2, 3, 5, 6, and 7 positions. This extensive hydroxylation significantly influences its chemical

and biological properties.

Chemical Identifiers
A comprehensive list of chemical identifiers for rufigallol is provided in Table 1, facilitating its

unambiguous identification in databases and literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1680268?utm_src=pdf-interest
https://www.benchchem.com/product/b1680268?utm_src=pdf-body
https://www.benchchem.com/product/b1680268?utm_src=pdf-body
https://www.benchchem.com/product/b1680268?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7792584/
https://www.benchchem.com/product/b1680268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

IUPAC Name

1,2,3,5,6,7-

Hexahydroxyanthracene-9,10-

dione

[2]

CAS Number 82-12-2 [2]

Molecular Formula C₁₄H₈O₈ [2]

SMILES

C1=C2C(=C(C(=C1O)O)O)C(=

O)C3=CC(=C(C(=C3C2=O)O)

O)O

[2]

InChI Key
NEIMTOOWBACOHT-

UHFFFAOYSA-N
[2]

Synonyms

Rufigallic acid, 1,2,3,5,6,7-

Hexahydroxy-9,10-

anthraquinone

[2]

Physicochemical Properties
The key physicochemical properties of rufigallol are summarized in Table 2. These properties

are crucial for its handling, formulation, and application in various experimental settings.
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Property Value Reference

Molecular Weight 304.21 g/mol [2]

Appearance
Red needles (crystallized from

dioxane)
[2]

Melting Point
Sublimes at 365 °C without

melting
[2]

Solubility Soluble in dioxane [2]

XLogP3 1.8

Hydrogen Bond Donor Count 6

Hydrogen Bond Acceptor

Count
8

Topological Polar Surface Area 156 Å²

Chemical Structure
The chemical structure of rufigallol is depicted below. The diagram was generated using the

DOT language, illustrating the connectivity of atoms within the molecule.

Figure 1. Chemical structure of rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone).

Spectroscopic Data
The structural elucidation of rufigallol is supported by various spectroscopic techniques. The

key data are summarized below.

¹H NMR Spectroscopy
The ¹H NMR spectrum of rufigallol provides characteristic signals for its aromatic and hydroxyl

protons.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

12.93 s 2H 1,5-OH [3]

10.73 s 2H 3,7-OH [3]

9.92 s 2H 2,6-OH [3]

7.24 s 2H 4,8-H [3]

¹³C NMR Spectroscopy
While a complete, unambiguously assigned ¹³C NMR spectrum for rufigallol is not readily

available in the searched literature, the expected chemical shifts can be inferred from the

structure and data for similar hydroxyanthraquinones. The spectrum would be characterized by

signals for the carbonyl carbons (C-9, C-10) in the range of δ 180-190 ppm, carbons bearing

hydroxyl groups at approximately δ 140-160 ppm, and quaternary and protonated aromatic

carbons at δ 100-130 ppm.

UV-Visible Spectroscopy
The UV-Visible spectrum of rufigallol exhibits characteristic absorption bands.

λmax (nm)
Molar Absorptivity
(ε) (L·cm⁻¹·mol⁻¹)

Solvent Reference

293 3.25 x 10⁴ Not Specified [4]

Mass Spectrometry
Detailed mass spectrometry fragmentation data for rufigallol is not extensively reported.

However, for hydroxyanthraquinones, common fragmentation pathways involve the loss of CO

and H₂O molecules from the molecular ion. High-resolution mass spectrometry would confirm

the elemental composition of C₁₄H₈O₈.

Experimental Protocols: Synthesis of Rufigallol
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Rufigallol can be synthesized from gallic acid through several methods. A detailed protocol for

a rheological phase reaction synthesis is provided below.

Rheological Phase Reaction Synthesis
This method provides a straightforward approach to synthesize rufigallol from commercially

available starting materials.

Materials:

Gallic acid monohydrate

Sulfuric acid (concentrated)

Distilled water

Equipment:

Stirring hot plate

Teflon container

Stainless steel reactor

Filtration apparatus

Procedure:

Dehydrate gallic acid monohydrate prior to use.

Slowly add the proper amount of dehydrated gallic acid to concentrated sulfuric acid at 80 °C

with continuous stirring to form a rheological mixture.

Transfer the resulting mixture into a Teflon container and seal it within a stainless steel

reactor.

Heat the reactor at 120 °C for 5 hours.
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After cooling, separate the obtained product by adding a sufficient amount of distilled water

with vigorous stirring.

Filter the precipitate, wash thoroughly with distilled water, and dry to obtain rufigallol.[5]

Biological Activity and Applications
Rufigallol has demonstrated notable biological activities, making it a molecule of interest for

drug development. It is particularly toxic to the malarial parasite Plasmodium falciparum and

exhibits a synergistic effect when combined with the antimalarial drug exifone.[2] Furthermore,

its ability to form intensely colored complexes with various metal ions has led to its use in

analytical chemistry for the spectrophotometric determination of metals like beryllium.[2]

Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties

of rufigallol. The tabulated data, spectroscopic information, and synthesis protocol offer a

valuable resource for researchers and professionals engaged in the study and application of

this versatile molecule. Further research into its biological mechanisms and the development of

more efficient and scalable synthetic routes will continue to expand its potential in various

scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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